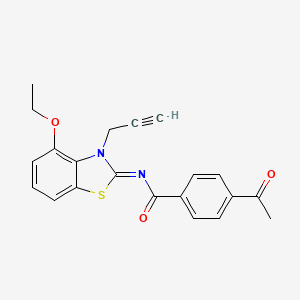

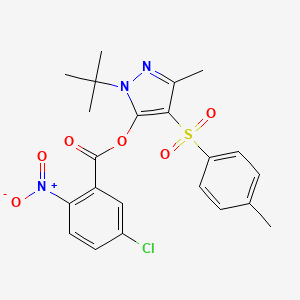

3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, as seen in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction in methanol at room temperature . Similarly, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involved a four-step process including etherification, hydrazonation, cyclization, and reduction . These methods suggest that the synthesis of 3-(4-(Pyridazin-3-yloxy)piperidine-1-carbonyl)benzonitrile could potentially be achieved through a multi-step synthetic route involving the formation of a piperidine moiety and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of compounds containing piperidine rings can be confirmed using various spectroscopic techniques such as 1H NMR, MS, and X-ray single crystal diffraction . Theoretical studies, such as DFT calculations, can also provide insights into the stability of different tautomers and the electronic structure of the molecules . These techniques would likely be applicable in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing piperidine units can vary depending on the substituents and the reaction conditions. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents leads to various products, including 4H-pyrano[3,2-c]pyridines and 3,3'-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s . The reactivity of the piperidine moiety in this compound would need to be studied in the context of its specific substituents and reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the solubility, melting point, and stability can be affected by the presence of different functional groups and the overall molecular architecture. The antimicrobial activity of some novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides indicates that the incorporation of piperidine into heterocyclic frameworks can lead to biologically active compounds . The physical and chemical properties of this compound would need to be empirically determined through experimental studies.

Scientific Research Applications

Synthesis and Chemical Properties

- The development of synthetic methodologies for piperidine derivatives, including azole-piperidines, highlights the interest in diverse heterocyclic structures. These compounds are significant due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. For instance, Shevchuk et al. (2012) detailed a convenient synthesis of azolyl piperidines, which are structurally related to the compound of interest, indicating the versatility of these frameworks in chemical synthesis (Shevchuk et al., 2012).

Biological Evaluation and Molecular Docking Studies

- Aromatic sulfonamide derivatives, encompassing piperidine and pyridazine structures, have been synthesized and assessed for their anti-inflammatory and analgesic activities. These studies include molecular docking to understand the interaction with biological targets, demonstrating the relevance of such compounds in drug discovery and pharmacological research. Abbas et al. (2016) provided an example of such research, emphasizing the potential of these compounds in medicinal chemistry (Abbas et al., 2016).

Antimicrobial and Antioxidant Activities

- Newly synthesized triazolopyridine and pyridine-pyrazole hybrid derivatives have been evaluated for their antimicrobial and antioxidant activities, showcasing the importance of pyridine derivatives in developing new therapeutic agents. Flefel et al. (2018) highlighted the antimicrobial efficacy of such compounds, suggesting their potential utility in addressing microbial resistance and oxidative stress-related conditions (Flefel et al., 2018).

Heterocyclic Synthesis

- Research on the synthesis of condensed pyridazinones and their derivatives illustrates the ongoing interest in heterocyclic chemistry. These studies not only expand the chemical space of pyridazinones but also explore their possible applications in various fields, including materials science and pharmaceuticals. Al-Awadhi et al. (1995) discussed synthetic approaches to condensed pyridazinones, presenting a framework for further chemical exploration (Al-Awadhi et al., 1995).

properties

IUPAC Name |

3-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-12-13-3-1-4-14(11-13)17(22)21-9-6-15(7-10-21)23-16-5-2-8-19-20-16/h1-5,8,11,15H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPAPNAXDVCKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2530577.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![1-{[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}-2-methylindoline](/img/structure/B2530580.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2530582.png)